Cas no 2229347-46-8 (4-(1-phenylcyclopropyl)oxane-2,6-dione)
4-(1-phenylcyclopropyl)oxane-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-phenylcyclopropyl)oxane-2,6-dione
- 2229347-46-8
- EN300-1860840
-
- Inchi: 1S/C14H14O3/c15-12-8-11(9-13(16)17-12)14(6-7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2
- InChI Key: JAXAXSKTOLSCER-UHFFFAOYSA-N
- SMILES: O1C(CC(CC1=O)C1(C2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 230.094294304g/mol
- Monoisotopic Mass: 230.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.4Ų
4-(1-phenylcyclopropyl)oxane-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860840-1g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 1g |
$1142.0 | 2023-09-18 | ||
| Enamine | EN300-1860840-5g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 5g |
$3313.0 | 2023-09-18 | ||
| Enamine | EN300-1860840-10g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 10g |
$4914.0 | 2023-09-18 | ||
| Enamine | EN300-1860840-0.05g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1860840-0.1g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1860840-0.25g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 0.25g |
$1051.0 | 2023-09-18 | ||
| Enamine | EN300-1860840-0.5g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 0.5g |
$1097.0 | 2023-09-18 | ||
| Enamine | EN300-1860840-1.0g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1860840-2.5g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 2.5g |
$2240.0 | 2023-09-18 | ||
| Enamine | EN300-1860840-5.0g |
4-(1-phenylcyclopropyl)oxane-2,6-dione |
2229347-46-8 | 5g |
$3313.0 | 2023-06-01 |
4-(1-phenylcyclopropyl)oxane-2,6-dione Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-(1-phenylcyclopropyl)oxane-2,6-dione
Introduction to 4-(1-phenylcyclopropyl)oxane-2,6-dione (CAS No: 2229347-46-8)
4-(1-phenylcyclopropyl)oxane-2,6-dione is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural framework and potential biological activities. This heterocyclic dione, with the chemical formula C₁₁H₉O₃, has garnered attention due to its intriguing pharmacophoric features, which make it a promising candidate for further investigation in medicinal chemistry. The compound's structure incorporates both aromatic and cyclic moieties, contributing to its complex reactivity and interaction capabilities with biological targets.
The synthesis of 4-(1-phenylcyclopropyl)oxane-2,6-dione involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such a molecule. Key steps typically include cyclization reactions and functional group interconversions, which are critical in establishing the desired oxane dione core. The presence of the phenylcyclopropyl group introduces rigidity and electronic properties that can modulate binding interactions, making this compound a versatile scaffold for drug discovery.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of 4-(1-phenylcyclopropyl)oxane-2,6-dione. Molecular docking studies have been particularly useful in identifying potential binding pockets within target proteins, suggesting that this compound may exhibit inhibitory effects on enzymes or receptors relevant to various diseases. For instance, preliminary virtual screening has indicated that it might interact with kinases or metabolic enzymes, areas of intense interest in oncology and metabolic disorders research.
In vitro studies have begun to elucidate the pharmacological profile of 4-(1-phenylcyclopropyl)oxane-2,6-dione. Initial experiments suggest that the compound exhibits moderate activity against certain cancer cell lines, possibly through mechanisms involving disruption of cell cycle progression or induction of apoptosis. The oxane dione moiety is known to participate in hydrogen bonding interactions, which could be exploited for designing molecules with enhanced binding affinity. Additionally, the phenyl ring provides a hydrophobic surface that may interact favorably with lipid-rich regions of biological membranes or protein binding sites.
The structural versatility of 4-(1-phenylcyclopropyl)oxane-2,6-dione also allows for derivatization into libraries of analogs. By modifying substituents on the phenyl ring or exploring different cycloalkyl groups, researchers can fine-tune the pharmacological properties of the compound. Such structural modifications are crucial for optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability. High-throughput screening (HTS) approaches combined with structure-activity relationship (SAR) analysis are being employed to accelerate the discovery process.
One particularly exciting aspect of 4-(1-phenylcyclopropyl)oxane-2,6-dione is its potential in developing treatments for neurodegenerative diseases. The oxane dione core has been observed to cross the blood-brain barrier in certain models, suggesting its feasibility as a central nervous system (CNS) drug candidate. Furthermore, preliminary data indicate that it may interact with amyloid-beta plaques associated with Alzheimer's disease, offering a novel therapeutic approach. These findings align with broader trends in pharmaceutical research toward targeting protein misfolding and aggregation processes.
From a synthetic chemistry perspective, 4-(1-phenylcyclopropyl)oxane-2,6-dione serves as an excellent model for studying advanced organic transformations. Its synthesis has inspired new methodologies in heterocyclic chemistry and provided insights into regioselective functionalization strategies. The compound's stability under various reaction conditions also makes it a valuable intermediate in multi-component reactions (MCRs), where it can serve as a building block for larger molecular architectures.
The growing interest in 4-(1-phenylcyclopropyl)oxane-2,6-dione underscores its potential as both a research tool and a lead compound for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield more comprehensive understanding of its biological significance. As computational methods improve and high-resolution experimental techniques become more accessible, the future study of this compound promises to reveal even more about its mechanisms of action and therapeutic applications.
In conclusion,4-(1-phenylcyclopropyl)oxane-2,6-dione (CAS No: 2229347-46-8) represents a fascinating intersection of structural complexity and biological potential. Its unique features position it as a key player in ongoing efforts to discover novel therapeutics across multiple disease areas. Continued investigation into this compound will undoubtedly contribute valuable insights into medicinal chemistry principles and accelerate the development of next-generation pharmaceuticals.
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